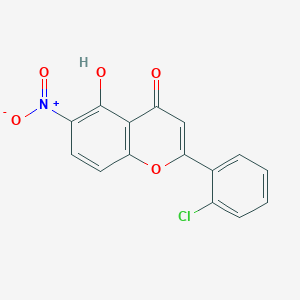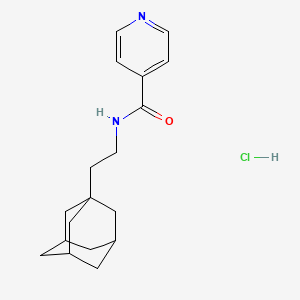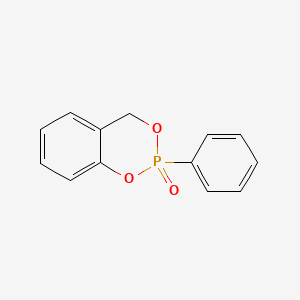
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is a phosphorus-containing compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide typically involves the reaction of phenol with phosphorus trichloride, followed by oxidation. The reaction conditions often require the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The process is sensitive to light and heat, and the compound is incompatible with water and strong oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphonates, phosphines, and phosphates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cells. For example, it has been shown to inhibit neuropathy target esterase, which is involved in nerve cell function . This inhibition can lead to delayed neuropathy and other toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is used in similar phosphorylation and phosphitylation reactions but has different reactivity and stability properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Known for its antiviral and antitumor properties, this compound is structurally similar but has distinct biological activities.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-oxide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes and disrupt metabolic pathways makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4242-21-1 |
|---|---|
Fórmula molecular |
C13H11O3P |
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
2-phenyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C13H11O3P/c14-17(12-7-2-1-3-8-12)15-10-11-6-4-5-9-13(11)16-17/h1-9H,10H2 |
Clave InChI |
IVVGLHFVBDTRKX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OP(=O)(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
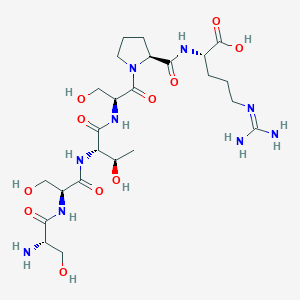
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
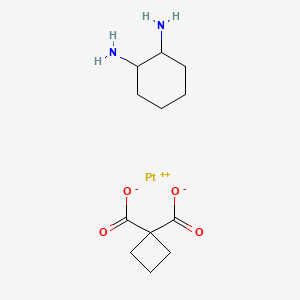
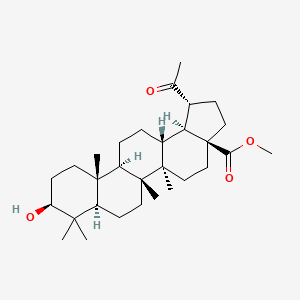
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
